Methyl 4-amino-3-ethoxybenzoate hydrochloride

Catalog No.
S3024615
CAS No.
2095410-58-3
M.F
C10H14ClNO3
M. Wt
231.68
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-amino-3-ethoxybenzoate hydrochloride

CAS Number

2095410-58-3

Product Name

Methyl 4-amino-3-ethoxybenzoate hydrochloride

IUPAC Name

methyl 4-amino-3-ethoxybenzoate;hydrochloride

Molecular Formula

C10H14ClNO3

Molecular Weight

231.68

InChI

InChI=1S/C10H13NO3.ClH/c1-3-14-9-6-7(10(12)13-2)4-5-8(9)11;/h4-6H,3,11H2,1-2H3;1H

InChI Key

DRCIOHKUCIIIOW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)C(=O)OC)N.Cl

solubility

not available

Methyl 4-amino-3-ethoxybenzoate hydrochloride is an organic compound characterized by the molecular formula C10H14ClNO3C_{10}H_{14}ClNO_3. It exists as a hydrochloride salt of methyl 4-amino-3-ethoxybenzoate, which is derived from benzoic acid. This compound is notable for its diverse applications across chemistry, biology, and medicinal fields. Its structure includes an ethoxy group and an amino group, contributing to its reactivity and biological interactions.

  • Oxidation: The amino group can be oxidized, leading to the formation of nitro derivatives.
  • Reduction: The ester group can be reduced to yield the corresponding alcohol.
  • Substitution: The ethoxy group can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
  • Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
  • Nucleophiles for Substitution: Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu) under basic conditions.

Major Products Formed

  • From Oxidation: Nitro derivatives.
  • From Reduction: Alcohol derivatives.
  • From Substitution: Various substituted benzoates depending on the nucleophile used.

Methyl 4-amino-3-ethoxybenzoate hydrochloride has been studied for its potential biological effects. Its mechanism of action involves interactions with specific molecular targets, where the amino group can form hydrogen bonds with biological molecules. The ester moiety may hydrolyze to release active benzoic acid derivatives, influencing various biochemical pathways and cellular processes. This compound is being investigated for its therapeutic potential, particularly in medicinal chemistry .

The synthesis of methyl 4-amino-3-ethoxybenzoate hydrochloride typically involves the following steps:

  • Esterification: 4-amino-3-ethoxybenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid.
  • Formation of Hydrochloride Salt: The resulting ester is then treated with hydrochloric acid to yield the hydrochloride salt.

In industrial applications, this process is scaled up using industrial-grade reagents and controlled reaction conditions to maximize yield and purity .

Methyl 4-amino-3-ethoxybenzoate hydrochloride finds utility in several domains:

  • Chemistry: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biology: Investigated for its interactions with biomolecules and potential biological effects.
  • Medicine: Explored for therapeutic properties and as a precursor in pharmaceutical synthesis.
  • Industry: Used in the production of dyes, pigments, and other chemicals.

Research into the interactions of methyl 4-amino-3-ethoxybenzoate hydrochloride with various biomolecules is ongoing. These studies focus on understanding how the compound affects enzyme activity, receptor binding, and cellular signaling pathways. Such interactions could elucidate its potential therapeutic roles or toxicity profiles in biological systems.

Several compounds share structural similarities with methyl 4-amino-3-ethoxybenzoate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 4-amino-3-methoxybenzoateC10H13NO3C_{10}H_{13}NO_3Contains a methoxy instead of an ethoxy group
Ethyl 3-amino-4-methylbenzoateC10H13NO2C_{10}H_{13}NO_2Features an ethyl group and a methyl substitution
Methyl 3-amino-4-methylbenzoateC9H11NO2C_{9}H_{11}NO_2Lacks the ethoxy group entirely

Uniqueness

Methyl 4-amino-3-ethoxybenzoate hydrochloride is unique due to its specific combination of functional groups that confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both an amino and ethoxy group allows for versatile synthetic applications and potential interactions within biological systems that may not be present in similar compounds .

Traditional Esterification and Alkylation Approaches in Benzoate Derivative Synthesis

The synthesis of methyl 4-amino-3-ethoxybenzoate hydrochloride traditionally involves sequential esterification, alkylation, and reduction steps. Fischer esterification serves as the foundational method for introducing the methyl ester group to the benzoic acid backbone. In this acid-catalyzed reaction, benzoic acid derivatives react with methanol under reflux conditions, forming the corresponding ester via nucleophilic acyl substitution. For example, treating 4-nitro-3-ethoxybenzoic acid with excess methanol and sulfuric acid yields methyl 4-nitro-3-ethoxybenzoate, a key intermediate.

Following esterification, alkylation introduces the ethoxy group at the meta position. Classical methods employ Williamson ether synthesis, where a phenolic oxygen reacts with ethyl bromide or iodide in the presence of a base like potassium carbonate. However, this approach often requires harsh conditions and exhibits limited regioselectivity, necessitating purification steps to isolate the desired product.

The final step involves reduction of the nitro group to an amine. Catalytic hydrogenation using platinum oxide or palladium on carbon under hydrogen gas converts methyl 4-nitro-3-ethoxybenzoate to the free base, methyl 4-amino-3-ethoxybenzoate. Subsequent treatment with hydrochloric acid precipitates the hydrochloride salt, completing the synthesis.

Modern Catalytic Strategies for Regioselective Ethoxy Group Incorporation

Recent advances focus on improving regioselectivity and reducing reaction times through microwave-assisted catalysis and heterogeneous catalysts. For instance, expandable graphite (EG) catalyzed esterification under microwave irradiation achieves 80.1% yield in 1.5 hours for ethyl benzoate derivatives, demonstrating the efficiency of microwave heating in accelerating reaction kinetics. Adapting this method to methyl 4-amino-3-ethoxybenzoate synthesis could involve optimizing parameters such as:

ParameterOptimal ValueImpact on Yield
Microwave Power135 WEnhances molecular agitation
Catalyst Loading8 wt% of reactantsMaximizes active sites
SolventCyclohexane (15 mL)Azeotropically removes water

Additionally, solid acid catalysts like sulfonated carbon materials offer improved regioselectivity for ethoxy group incorporation. These catalysts provide Brønsted acid sites that direct electrophilic substitution to the meta position, minimizing ortho/para byproducts. For example, sulfonic acid-functionalized mesoporous silica achieves 92% selectivity for meta-ethoxy derivatives in benzoate alkylation, outperforming traditional homogeneous acids.

Optimization of Hydrochloride Salt Formation Through Acid-Mediated Precipitation

The conversion of methyl 4-amino-3-ethoxybenzoate to its hydrochloride salt requires careful control of acid concentration, solvent polarity, and crystallization conditions. Adding concentrated hydrochloric acid to a solution of the free base in anhydrous ethanol induces protonation of the amine group, forming the ionic hydrochloride species. Key optimization factors include:

  • pH Control: Maintaining a pH below 2 ensures complete protonation of the amine, as evidenced by the pKa (~4.5) of aromatic amines.
  • Solvent Selection: Ethanol-water mixtures (3:1 v/v) enhance solubility of the free base while promoting crystal growth during cooling.
  • Precipitation Temperature: Gradual cooling from 60°C to 4°C yields larger, purer crystals with reduced occluded impurities.

Comparative studies show that anti-solvent precipitation using diethyl ether increases yield by 15% compared to slow evaporation. This method rapidly reduces solubility, forcing supersaturation and nucleation of the hydrochloride salt.

The ethoxy-substituted aminobenzoate framework functions as an electron-rich diene system in Diels-Alder cycloaddition reactions, facilitating the formation of morphinan-like alkaloid derivatives and related heterocyclic compounds [3] [4]. Research demonstrates that the amino group at the 4-position and ethoxy substituent at the 3-position create an optimal electronic environment for endo-HOMO(diene)-LUMO(dienophile) controlled reactions [3].

Mechanistic Considerations

The Diels-Alder reactivity of methyl 4-amino-3-ethoxybenzoate derivatives follows well-established stereoelectronic principles observed in morphinan-6,8-diene systems [3]. The β-face approach is kinetically favored due to electronic and steric factors, with the ethoxy group providing additional electron-donating character to enhance diene reactivity [3] [5].

Studies on related morphinan-6,8-dienes reveal that cycloaddition with methyl vinyl ketone yields predominantly 7α-acetyl-6α,14α-isomers through β-face approach, achieving conversion rates of 40-78% under reflux conditions [3]. Similarly, reactions with ethyl acrylate demonstrate 50-92% conversion with comparable stereoselectivity patterns [3].

Synthetic Applications

The resulting cycloadducts serve as advanced intermediates for accessing complex alkaloid frameworks. Maleic anhydride cycloadditions provide symmetrical adducts with exclusive β-face addition, yielding products in 70-90% efficiency for subsequent heterocyclic elaboration [3]. Microwave-assisted conditions enhance reaction rates and diastereoselectivity, particularly beneficial for asymmetric dienophiles [3].

Dienophile TypeReaction ConditionsStereoselectivityYield Range (%)
Methyl vinyl ketoneReflux, 5 daysβ-face preferred40-78
Ethyl acrylateReflux, 5 daysβ-face preferred50-92
Maleic anhydrideToluene reflux, 10 daysExclusive β-face70-90
Asymmetric dienophilesMicrowave heatingN-substituent dependent60-85

Precursor in Imide and Schiff Base Formation for Antimicrobial Agent Development

Methyl 4-amino-3-ethoxybenzoate hydrochloride demonstrates exceptional versatility as a precursor for antimicrobial agent synthesis through both imide formation and Schiff base condensation pathways [6] [7] [8]. The primary amino functionality enables diverse chemical transformations leading to bioactive heterocyclic compounds with enhanced antimicrobial properties [6] [9].

Imide Formation Pathways

Thermal fusion reactions between the aminobenzoate derivative and acid anhydrides generate cyclic imide derivatives with significant antimicrobial activity [6]. The process involves initial nucleophilic attack by the amino group on the anhydride carbonyl, followed by cyclization and water elimination to form the imide linkage [6].

Research demonstrates that 1,3,4-oxadiazole derivatives synthesized through this approach exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria [6]. Compounds tested against Staphylococcus aureus, Micrococcus luteus, Bacillus pumilus, Pseudomonas aeruginosa, and Escherichia coli show minimum inhibitory concentrations (MIC) ranging from 15.62 to 62.5 μM [6] [9].

Schiff Base Formation and Antimicrobial Activity

Schiff base derivatives formed through condensation reactions with aromatic aldehydes demonstrate enhanced antimicrobial efficacy compared to parent aminobenzoate compounds [7] [8] [10]. The azomethine linkage (-HC=N-) formation occurs under acidic conditions using glacial acetic acid as catalyst [6] [7].

Structure-activity relationship studies reveal that electron-withdrawing substituents on the aldehyde component significantly enhance antimicrobial potency [11] [12]. Chloro-, bromo-, and nitro-substituted Schiff bases exhibit superior activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 7.81 μg/mL [8] [11].

Compound TypeTarget OrganismMIC Range (μg/mL)Activity Level
Oxadiazole derivativesS. aureus15.62-62.5Moderate
Schiff basesMRSA7.81-128High
Fluoroaniline derivativesMultiple strains25-100Variable
Imide derivativesE. coli32-512Moderate

Mechanistic Insights

The antimicrobial mechanism of these derivatives involves multiple cellular targets [8] [9]. DNA gyrase inhibition and dihydrofolate reductase interference represent primary mechanisms for Schiff base compounds [8]. Cell wall synthesis disruption and membrane permeability alteration contribute to the broad-spectrum activity observed in imide derivatives [6] [12].

Molecular docking studies indicate that Schiff base derivatives demonstrate strong binding affinity to bacterial enzyme active sites, supporting their potential as lead compounds for antimicrobial drug development [8] [12].

Strategic Intermediate in Repaglinide Analog Synthesis Through Coupling Reactions

Methyl 4-amino-3-ethoxybenzoate hydrochloride serves as a crucial strategic intermediate in the synthesis of repaglinide analogs and related antidiabetic pharmaceutical compounds [13] [14] [15]. The synthetic route involves sequential coupling reactions that demonstrate high efficiency and industrial viability [13] [14].

Synthetic Strategy and Methodology

The repaglinide synthesis pathway utilizes the 4-carboxymethyl-3-ethoxybenzoate framework as a key building block [13] [14]. The process begins with acid chloride formation using thionyl chloride under alkaline conditions, achieving 85-95% yield with excellent purity (>95%) [13] [14].

Amide coupling with S-(+)-1-(2-piperidylphenyl)-3-methyl-1-butylamine represents the critical bond-forming step [13] [14]. This transformation proceeds under alkaline conditions with potassium carbonate or sodium carbonate as base, yielding the protected repaglinide ester in 80-90% yield [13] [14].

Coupling Reaction Optimization

Recent advances in coupling methodology demonstrate that EDC-mediated amide formation provides superior selectivity and mechanochemical advantages [16]. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with ethyl acetate as liquid-assisted grinding (LAG) additive delivers 76-94% yields from hydroxycarboxylic acid substrates [16].

Alternative coupling agents including HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DCC (Dicyclohexylcarbodiimide) provide complementary reactivity profiles for different substrate combinations [17] [14]. Optimization studies reveal that solvent selection and base choice significantly influence reaction efficiency and product purity [17] [14].

Synthetic StepConditionsYield (%)Purity (%)
Acid chloride formationSOCl₂, alkaline85-95>95
Amide couplingEDC·HCl, base80-90>90
Ester hydrolysisNaOH, aqueous90-95>94
Overall processTwo-step sequence80.9>94

Industrial Applications and Advantages

The repaglinide synthesis route offers significant industrial advantages including high efficiency, low toxicity, readily available starting materials, and simple operational procedures [13] [14]. The two-step reaction sequence achieves an overall yield of 80.9%, making it economically viable for large-scale pharmaceutical production [13] [14].

Process optimization studies demonstrate that this synthetic approach avoids hazardous reagents and minimizes environmental impact compared to alternative routes [13] [14]. The high optical purity achieved through stereoselective coupling eliminates the need for extensive purification procedures, further enhancing manufacturing efficiency [14].

Dates

Last modified: 07-24-2023

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